1-N-Fmoc-3-Pyrrolidinone

説明

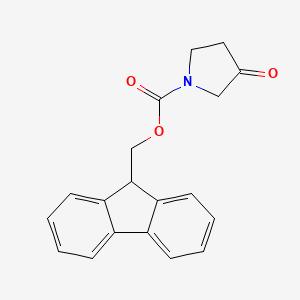

1-N-Fmoc-3-Pyrrolidinone, also known as 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate, is a compound that features a pyrrolidinone ring structure. This compound is significant in the field of organic chemistry due to its utility in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides.

準備方法

The synthesis of 1-N-Fmoc-3-Pyrrolidinone typically involves the reaction of 3-pyrrolidinone with 9H-fluoren-9-ylmethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve additional steps such as solvent recovery and waste management to comply with industrial standards.

化学反応の分析

1-N-Fmoc-3-Pyrrolidinone undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine in a solvent like dimethylformamide.

Oxidation and Reduction: While less common, the pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.

Coupling Reactions: The compound can participate in coupling reactions with various amino acids to form peptide bonds, facilitated by coupling reagents such as HATU or DIC.

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific application in peptide synthesis.

科学的研究の応用

Peptide Synthesis

1-N-Fmoc-3-pyrrolidinone plays a crucial role in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during peptide assembly. Recent studies have shown that pyrrolidine can serve as an effective base for Fmoc removal in less polar solvent mixtures, enhancing the efficiency of peptide coupling reactions.

In medicinal chemistry, this compound is utilized to synthesize biologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Example: Synthesis of Glycopeptides

The compound has been employed in synthesizing neoglycopeptides, which mimic natural glycoproteins. This application is vital for developing targeted therapies and vaccines .

DNA Repair Studies

Recent research has explored the use of pyrrolidine derivatives, including this compound, as inhibitors in DNA base excision repair mechanisms. These compounds can stabilize interactions with DNA glycosylases, enhancing our understanding of DNA repair processes and potential therapeutic interventions for genetic disorders.

Case Study: Inhibition of DNA Glycosylases

A study highlighted the development of a pyrrolidine analog that binds strongly to DNA glycosylases, demonstrating its potential as a therapeutic agent in cancer treatment by inhibiting DNA repair pathways .

Analytical Chemistry

In analytical chemistry, this compound is used for synthesizing stable isotope-labeled peptides, which are essential for proteomic applications. These labeled peptides serve as standards in mass spectrometry, improving the accuracy and reliability of quantitative analyses.

Application: Proteomic Analysis

Stable isotope-labeled peptides synthesized using this compound have been employed in various proteomic studies to enhance the detection and quantification of proteins in complex biological samples .

作用機序

The mechanism of action of 1-N-Fmoc-3-Pyrrolidinone primarily involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective protection of amino groups during the synthesis process. This selective protection is crucial for the stepwise assembly of peptides, ensuring that only the desired amino acids are added at each step .

類似化合物との比較

1-N-Fmoc-3-Pyrrolidinone is unique in its ability to provide stable protection for amino groups while being easily removable under basic conditions. Similar compounds include:

9H-fluoren-9-ylmethyl chloroformate: Used for the initial protection of amino groups.

N-Boc-3-Pyrrolidinone: Another protecting group used in peptide synthesis, but it is removed under acidic conditions.

N-Cbz-3-Pyrrolidinone: Provides protection for amino groups but requires hydrogenation for removal.

The uniqueness of this compound lies in its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis .

生物活性

1-N-Fmoc-3-Pyrrolidinone is a compound of significant interest in medicinal chemistry, particularly for its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound (C19H17NO3) is characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a pyrrolidinone ring. This structure enhances its stability and reactivity in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS).

Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. Its ability to facilitate the removal of Fmoc groups under mild conditions allows for efficient coupling reactions. Research has shown that using pyrrolidine as a base during Fmoc removal can lead to higher purity and yield of target peptides compared to traditional methods using piperidine .

Table 1: Comparison of Peptide Purity Using Different Bases

| Base Used | Target Peptide Purity (%) | Side Product Formation (%) |

|---|---|---|

| Piperidine | 86 | 14 |

| Pyrrolidine | 78 | 22 |

| DMSO/EtOAc (1:9) | 73 | 27 |

This table illustrates the effectiveness of pyrrolidine in maintaining high purity levels while minimizing side product formation during peptide synthesis.

Analgesic Activity

Recent studies have evaluated the analgesic properties of compounds derived from pyrrolidinone structures. In vivo tests demonstrated that certain derivatives exhibit significant pain-relieving effects. For instance, bioconjugates combining pyrrolidinone with specific peptides showed enhanced analgesic activity compared to their parent compounds .

Case Study: Analgesic Activity Assessment

In a study employing the Randall-Selitto test, various pyrrole-derived compounds were assessed for their ability to alleviate pain. The results indicated that while free pyrrole acids had the highest analgesic activity, their stability was compromised. However, when combined with peptide structures, these bioconjugates exhibited improved hydrolytic stability alongside effective analgesia .

Toxicological Considerations

Despite its therapeutic potential, this compound and related compounds have raised concerns regarding toxicity. Studies on N-methyl-2-pyrrolidone (NMP), a related compound, have shown developmental toxicity in animal models, prompting further investigation into the safety profiles of pyrrolidine derivatives .

Table 2: Toxicity Profile of N-Methyl-Pyrrolidone

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 10 | No significant discomfort |

| 25 | Mild irritation |

| 50 | Moderate irritation |

This table summarizes findings from exposure studies indicating that while NMP is generally well-tolerated at lower concentrations, higher levels can lead to adverse effects.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGQBRHXIBEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374681 | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-12-2 | |

| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Fmoc-3-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。